![molecular formula C16H28BNO4S B577444 2-(tert-butylaMino)sulfonyl-phenylboronic acid pinacol ester CAS No. 1260231-89-7](/img/structure/B577444.png)
2-(tert-butylaMino)sulfonyl-phenylboronic acid pinacol ester
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Overview
Description
The compound “2-(tert-butylaMino)sulfonyl-phenylboronic acid pinacol ester” is a unique chemical with the molecular formula C16H26BNO4S and a molecular weight of 339.26 . It is related to 2-(tert-Butylamino)sulfonylphenylboronic acid, which has the molecular formula C10H16BNO4S and a molecular weight of 257.11 .
Molecular Structure Analysis
The molecular structure of “2-(tert-butylaMino)sulfonyl-phenylboronic acid pinacol ester” can be represented by the SMILES stringO=S(C1=C(B(O)O)C=CC=C1)(NC(C)(C)C)=O
. Chemical Reactions Analysis
While specific chemical reactions involving “2-(tert-butylaMino)sulfonyl-phenylboronic acid pinacol ester” are not available, boronic esters are known to be valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . Additionally, hydrolysis of some phenylboronic pinacol esters has been described, with the kinetics being dependent on the substituents in the aromatic ring .Physical And Chemical Properties Analysis
The physical form of “2-(tert-butylaMino)sulfonyl-phenylboronic acid pinacol ester” is solid . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Medicinal Chemistry and Drug Development
Applications
- Proteasome Inhibition:: Antibacterial Agents::
Materials Science and Catalysis
Applications
- Cross-Coupling Reactions:: Hydrogenation Catalysts::
Responsive Drug Delivery Systems
Applications
Safety and Hazards
The compound is classified as a combustible solid, with no applicable flash point . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound’s mode of action is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative acts as a nucleophile, transferring an organic group from boron to palladium . This is followed by a reductive elimination step that forms a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound may participate, is a key process in the synthesis of various biologically active compounds, including pharmaceuticals .
Result of Action
As a reagent in Suzuki-Miyaura cross-coupling reactions, its primary role would be in the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which are structurally similar to the compound , is known to be strongly influenced by pH . Therefore, the compound’s action and stability could potentially be affected by factors such as pH, temperature, and the presence of other chemical species.
properties
IUPAC Name |
N-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO4S/c1-14(2,3)18-23(19,20)13-11-9-8-10-12(13)17-21-15(4,5)16(6,7)22-17/h8-11,18H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHJZFAZENHBOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125510 |
Source
|
Record name | N-(1,1-Dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001125510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-butylaMino)sulfonyl-phenylboronic acid pinacol ester | |
CAS RN |
1260231-89-7 |
Source
|
Record name | N-(1,1-Dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260231-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,1-Dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001125510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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